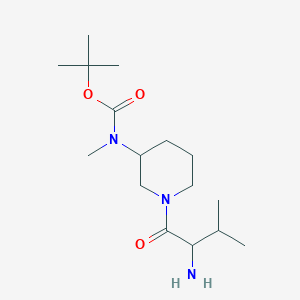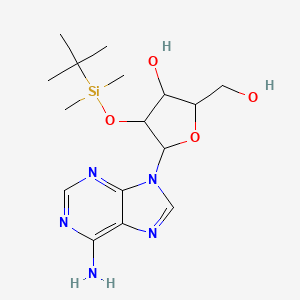
2'-o-Tert-butyldimethylsilyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Tert-butyldimethylsilyladenosine is a chemically modified nucleoside, specifically an adenosine derivative. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 2’-hydroxyl group of the ribose sugar. The modification enhances the stability and lipophilicity of the nucleoside, making it useful in various biochemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Tert-butyldimethylsilyladenosine typically involves the protection of the 2’-hydroxyl group of adenosine with a TBDMS group. This is achieved through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of 2’-O-Tert-butyldimethylsilyladenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .
化学反応の分析
Types of Reactions
2’-O-Tert-butyldimethylsilyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2’-O-Tert-butyldimethylsilyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is employed in the study of RNA and DNA interactions, as well as in the development of nucleic acid-based therapeutics.
Medicine: It has potential antiviral properties and is being investigated for its ability to inhibit viral replication, including viruses like influenza and hepatitis C.
作用機序
The mechanism of action of 2’-O-Tert-butyldimethylsilyladenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The TBDMS group enhances the compound’s stability and lipophilicity, allowing it to effectively inhibit viral RNA synthesis. This disruption of viral replication processes makes it a potent antiviral agent .
類似化合物との比較
Similar Compounds
2’-O-Methyladenosine: Another modified nucleoside with a methyl group at the 2’-position.
2’-O-Acetyladenosine: Features an acetyl group at the 2’-position.
2’-O-Benzyladenosine: Contains a benzyl group at the 2’-position.
Uniqueness
2’-O-Tert-butyldimethylsilyladenosine is unique due to the presence of the TBDMS group, which significantly enhances its stability and lipophilicity compared to other 2’-modified adenosines. This makes it particularly useful in applications requiring increased stability and membrane permeability .
特性
IUPAC Name |
5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHTFUFYVROBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
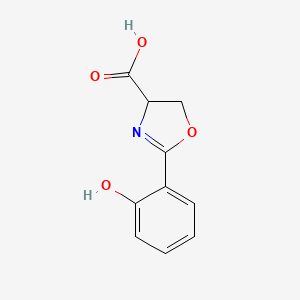
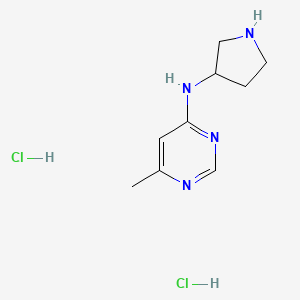
![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
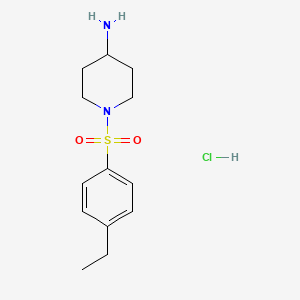
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
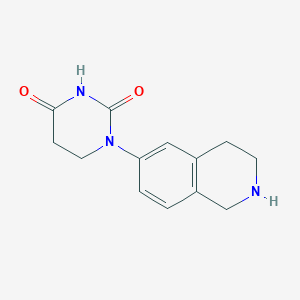
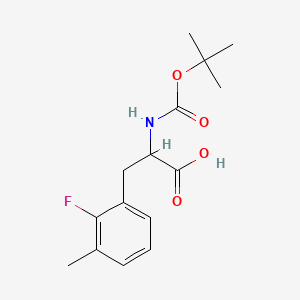
![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)

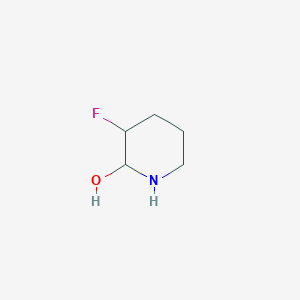
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
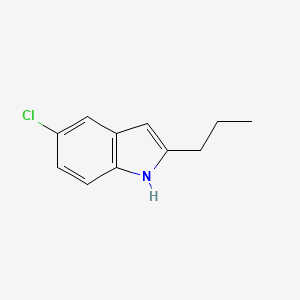
![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
